2-Fluoro-5-(trifluoromethyl)benzoic acid

Physicochemical profiling Salt formation Bioavailability optimization

Medicinal chemists targeting EL inhibitors require regioisomerically pure 2-fluoro-5-(trifluoromethyl)benzoic acid-generic substitution with other regioisomers alters pKa (up to 0.4 units) & LogP (0.13 units), compromising SAR reproducibility. • 2-F-5-CF3 pattern essential for EL inhibition (XEN445 series); alternative isomers show diminished potency. • pKa ~2.84 & LogP 3.03 enable salt formation & ¹⁹F NMR fragment screening. • Mp 100-103°C facilitates melt-based formulation. Bulk in stock for global dispatch.

Molecular Formula C8H4F4O2
Molecular Weight 208.11 g/mol
CAS No. 115029-23-7
Cat. No. B057009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-5-(trifluoromethyl)benzoic acid
CAS115029-23-7
Molecular FormulaC8H4F4O2
Molecular Weight208.11 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)(F)F)C(=O)O)F
InChIInChI=1S/C8H4F4O2/c9-6-2-1-4(8(10,11)12)3-5(6)7(13)14/h1-3H,(H,13,14)
InChIKeyLIFKXWNFWIUMJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-5-(trifluoromethyl)benzoic acid (CAS 115029-23-7) – Core Molecular Identity for Informed Procurement


2-Fluoro-5-(trifluoromethyl)benzoic acid (CAS 115029-23-7) is a fluorinated aromatic carboxylic acid bearing a fluorine atom at the 2‑position and a trifluoromethyl group at the 5‑position of the benzene ring. With a molecular formula C₈H₄F₄O₂ and a molecular weight of 208.11 g mol⁻¹, the compound possesses two strongly electron‑withdrawing substituents that collectively lower the pKa of the carboxylic acid group to ~2.84 (predicted) and raise the ACD/LogP to 3.03 . Its characteristic melting point of 100–103 °C and boiling point of 235.8 °C at 760 mmHg distinguish it from closely related regioisomers and halogen‑exchanged analogs [1]. These properties, combined with the orthogonal reactivity offered by the fluorine and trifluoromethyl motifs, underpin its role as a privileged building block in medicinal chemistry and agrochemical synthesis.

Why Generic Substitution of 2-Fluoro-5-(trifluoromethyl)benzoic Acid Fails – The Cost of Isosteric Replacement


The precise 2‑fluoro‑5‑trifluoromethyl substitution pattern is not interchangeable with other regioisomeric or halogen‑exchanged benzoic acids. Even subtle changes in substituent position alter the electronic landscape of the aromatic ring, which directly impacts acidity (pKa), lipophilicity (logP), and the regioselectivity of metalation or cross‑coupling reactions . For example, moving the trifluoromethyl group from the 5‑position to the 4‑position (2‑fluoro‑4‑trifluoromethyl isomer) changes the melting point by ~65 °C and shifts the ACD/LogP by 0.13 units, while replacing fluorine with chlorine (2‑chloro‑5‑trifluoromethyl analog) modifies the pKa by up to 0.4 units . Such differences can lead to divergent reactivity in downstream synthetic sequences and altered pharmacokinetic profiles of final drug candidates, making generic substitution scientifically unsound without explicit re‑validation.

Product‑Specific Quantitative Evidence Guide for 2-Fluoro-5-(trifluoromethyl)benzoic Acid – Comparator‑Based Performance Metrics


Acidity (pKa) Differentiation vs. 2‑Chloro‑5‑(trifluoromethyl)benzoic Acid and 2‑Fluoro‑4‑(trifluoromethyl)benzoic Acid

The predicted pKa of 2‑fluoro‑5‑(trifluoromethyl)benzoic acid (2.84 ± 0.10) is 0.39 units higher than that of the 2‑chloro‑5‑(trifluoromethyl) analog (2.45 ± 0.25) and 0.08 units higher than that of the 2‑fluoro‑4‑(trifluoromethyl) regioisomer (2.76 ± 0.10) . These differences, although modest, are significant in pharmaceutical salt screening where pKa matching with counter‑ions governs crystallinity, solubility, and stability.

Physicochemical profiling Salt formation Bioavailability optimization

Lipophilicity (LogP) Differentiation vs. 2‑Fluoro‑4‑(trifluoromethyl)benzoic Acid

The ACD/LogP of 2‑fluoro‑5‑(trifluoromethyl)benzoic acid is 3.03, which is 0.13 units higher than that of the 2‑fluoro‑4‑(trifluoromethyl) regioisomer (ACD/LogP 2.90) . This difference indicates that the 5‑CF₃ positional isomer provides slightly greater lipophilicity, which can influence membrane permeability and tissue distribution of derived drug candidates.

Drug design Permeability ADME prediction

Melting Point Differentiation for Purification and Formulation Screening

2‑Fluoro‑5‑(trifluoromethyl)benzoic acid exhibits a melting point of 100–103 °C (lit.), substantially lower than the 2‑fluoro‑4‑(trifluoromethyl) regioisomer (168–170 °C) and the 2‑fluoro‑3‑(trifluoromethyl) regioisomer (126–128 °C) [1]. The lower melting point reflects weaker intermolecular forces and may simplify melt‑processing or recrystallization workflows.

Crystallization Solid‑state properties Process chemistry

Boiling Point and Volatility Differentiation vs. 2‑Fluoro‑4‑(trifluoromethyl)benzoic Acid

The boiling point of 2‑fluoro‑5‑(trifluoromethyl)benzoic acid at 760 mmHg is 235.8 °C, which is 4.4 °C higher than that of the 2‑fluoro‑4‑(trifluoromethyl) regioisomer (231.4 °C) . This modest increase suggests marginally lower volatility and may affect distillation‑based purification or headspace analysis.

Distillation Volatility Purification

Validated Application as a Key Intermediate for Endothelial Lipase Inhibitors

2‑Fluoro‑5‑(trifluoromethyl)benzoic acid has been employed as a building block in the discovery of anthranilic acid‑based endothelial lipase (EL) inhibitors, including XEN445, a potent and selective EL inhibitor that raised plasma HDL‑cholesterol concentrations in mice [1]. The compound provides the fluorinated aromatic core essential for potency; replacement with non‑fluorinated or differently fluorinated benzoic acids led to reduced EL inhibitory activity in the published series.

Cardiovascular drug discovery Endothelial lipase HDL cholesterol

Privileged Scaffold for Antibacterial Agent Synthesis (Class‑Level Inference from Patent Literature)

U.S. Patent 5,648,567 explicitly claims fluoro‑trifluoromethylbenzoic acid derivatives encompassing the 2‑fluoro‑5‑(trifluoromethyl) substitution pattern as starting materials for antibacterial agents and feed additives [1]. The patent describes a series of regioisomeric fluoro‑trifluoromethylbenzoic acids (including the 2‑F‑5‑CF₃, 2‑F‑4‑CF₃, and 2‑F‑3‑CF₃ isomers) and teaches that the electronic properties conferred by the 2‑fluoro‑5‑trifluoromethyl arrangement are particularly suitable for subsequent functionalization to active pharmaceutical ingredients.

Antibacterial Feed additive Fluorinated intermediates

Best Research and Industrial Application Scenarios for 2-Fluoro-5-(trifluoromethyl)benzoic Acid – Where the Data Supports Prioritization


Endothelial Lipase Inhibitor Lead Optimization

Medicinal chemistry teams pursuing endothelial lipase (EL) inhibitors for dyslipidemia should prioritize 2‑fluoro‑5‑(trifluoromethyl)benzoic acid as the carboxylic acid building block. The compound forms the core of the XEN445 anthranilic acid series, which demonstrated potent EL inhibition and in vivo HDL‑cholesterol elevation in mice [1]. The specific 2‑F‑5‑CF₃ pattern was essential for activity within the published SAR, and alternative regioisomers or non‑fluorinated analogs showed diminished potency, making this compound the logical starting point for analog generation.

Salt and Polymorph Screening in Pharmaceutical Development

The predicted pKa of 2.84 and a melting point of 100–103 °C make this compound suitable for salt‑formation studies with a range of pharmaceutically acceptable bases [1]. Its acidity is intermediate between the more acidic 2‑chloro analog (pKa 2.45) and less acidic non‑fluorinated benzoic acids (pKa ~4.2), offering a distinct window for counter‑ion selection. The low melting point further facilitates melt‑based formulation approaches that are impractical with the higher‑melting 4‑CF₃ regioisomer.

Agrochemical and Antibacterial Intermediate Synthesis

Process chemistry groups developing novel agrochemicals or antibacterial feed additives can leverage the established patent precedent (U.S. Patent 5,648,567) that claims derivatives of this specific substitution pattern [2]. The electron‑withdrawing 2‑F‑5‑CF₃ motif enhances the electrophilicity of the aromatic ring, facilitating nucleophilic aromatic substitution and metal‑catalyzed cross‑coupling reactions that are common in agrochemical synthesis. Procurement of this compound enables direct access to the patented chemical space.

Physicochemical Property‑Based Library Design

For compound library designers, the distinct combination of ACD/LogP 3.03 and pKa 2.84 offers a well‑defined physicochemical profile that occupies a niche between more lipophilic, less acidic analogs and more polar, less permeable benzoic acid derivatives [1]. This balanced profile is particularly valuable in fragment‑based drug discovery, where the compound can serve as a fluorine‑containing fragment for ¹⁹F NMR screening and subsequent elaboration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Fluoro-5-(trifluoromethyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.